(4,4-Difluorooxan-3-yl)methyl trifluoromethanesulfonate
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Overview
Description
(4,4-Difluorooxan-3-yl)methyl trifluoromethanesulfonate is a chemical compound with the molecular formula C7H9F5O4S. It is known for its unique structural features, including the presence of both difluoro and trifluoromethanesulfonate groups. This compound is utilized in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4,4-Difluorooxan-3-yl)methyl trifluoromethanesulfonate typically involves the reaction of 4,4-difluorooxane with trifluoromethanesulfonic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or acetonitrile to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions: (4,4-Difluorooxan-3-yl)methyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative .
Scientific Research Applications
(4,4-Difluorooxan-3-yl)methyl trifluoromethanesulfonate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (4,4-Difluorooxan-3-yl)methyl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is highly electron-withdrawing, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules .
Comparison with Similar Compounds
Methyl trifluoromethanesulfonate: Similar in structure but lacks the difluorooxane moiety.
Ethyl trifluoromethanesulfonate: Another related compound with an ethyl group instead of the difluorooxane moiety.
Uniqueness: (4,4-Difluorooxan-3-yl)methyl trifluoromethanesulfonate is unique due to the presence of both difluoro and trifluoromethanesulfonate groups, which impart distinct reactivity and properties compared to its analogs .
Properties
IUPAC Name |
(4,4-difluorooxan-3-yl)methyl trifluoromethanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F5O4S/c8-6(9)1-2-15-3-5(6)4-16-17(13,14)7(10,11)12/h5H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVYCSACWMQJTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1(F)F)COS(=O)(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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